molecular formula C14H15NO2S B4674246 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide

2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide

Cat. No. B4674246
M. Wt: 261.34 g/mol
InChI Key: ZJIABWQUQXMIGR-UHFFFAOYSA-N
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Description

2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide, also known as HENA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide has been found to have potential applications in various scientific research areas. It has been studied for its anti-inflammatory and antioxidant properties, as well as its potential as an anticancer agent. 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide has also been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. Additionally, 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide has also been found to be stable under a wide range of conditions, making it easy to work with in the lab. However, one limitation of using 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide. One area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various diseases, such as arthritis and cancer. Another area of research could focus on the development of new synthesis methods for 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide that could improve its solubility and bioavailability. Additionally, further studies could investigate the safety and toxicity of 2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide in vivo, as well as its potential interactions with other drugs and compounds.

properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-8-9-18-10-14(17)15-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIABWQUQXMIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-hydroxyethyl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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